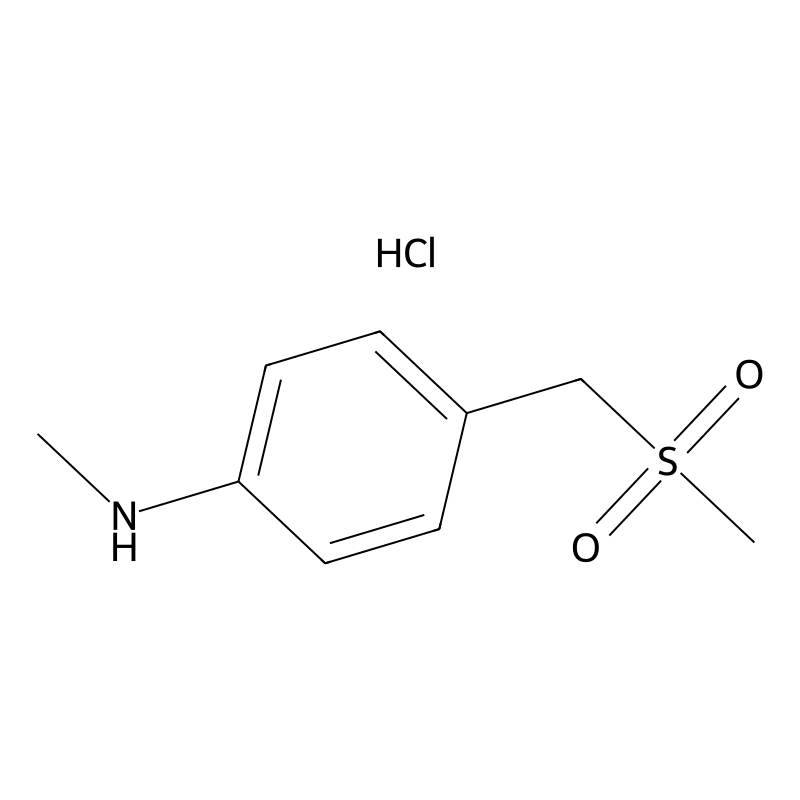

4-(methanesulfonylmethyl)-N-methylaniline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Methanesulfonylmethyl)-N-methylaniline hydrochloride is a chemical compound characterized by its unique structure, which combines a methanesulfonylmethyl group with a N-methylaniline moiety. This compound is known for its potential applications in various fields, particularly in pharmaceuticals and organic synthesis. The presence of the methanesulfonyl group enhances its solubility and reactivity, making it a valuable intermediate in

- Substitution Reactions: The methanesulfonyl group can be substituted by nucleophiles, leading to the formation of new derivatives.

- Oxidation Reactions: The compound can undergo oxidation, particularly at the methyl group, potentially forming carboxylic acids.

- Reduction Reactions: It may also undergo reduction processes, which can modify the functional groups present in the molecule.

These reactions are significant for synthesizing various derivatives that may exhibit different biological activities or chemical properties.

The biological activity of 4-(methanesulfonylmethyl)-N-methylaniline hydrochloride is an area of interest due to its potential therapeutic applications. Preliminary studies suggest that compounds with similar structures can exhibit:

- Anticancer Properties: Many N-methylaniline derivatives have been investigated for their ability to inhibit cancer cell proliferation.

- Antimicrobial Activity: Some derivatives may possess antimicrobial properties, making them candidates for developing new antibiotics.

Further research is needed to elucidate the specific biological mechanisms and efficacy of this compound.

Various synthesis methods have been reported for preparing 4-(methanesulfonylmethyl)-N-methylaniline hydrochloride. Common approaches include:

- Direct Alkylation: The reaction of N-methylaniline with methanesulfonyl chloride under basic conditions can yield the desired compound.

- Reduction of Precursors: Starting from nitro or other functionalized anilines, subsequent reduction and alkylation steps can produce the target compound.

These methods highlight the versatility of synthetic pathways available for this compound.

4-(Methanesulfonylmethyl)-N-methylaniline hydrochloride has various applications, including:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of drugs targeting specific diseases.

- Organic Synthesis: The compound can be utilized in creating more complex organic molecules due to its reactive functional groups.

- Research: It is used in biological studies to explore its effects on cellular processes and potential therapeutic benefits.

Interaction studies involving 4-(methanesulfonylmethyl)-N-methylaniline hydrochloride focus on understanding how it interacts with biological targets:

- Enzyme Inhibition: Investigations into its role as an inhibitor for specific enzymes involved in metabolic pathways.

- DNA Interactions: Studies assessing whether the compound can form covalent bonds with DNA, potentially leading to insights into its anticancer properties.

These studies are crucial for determining the safety and efficacy of this compound in therapeutic contexts.

Several compounds share structural similarities with 4-(methanesulfonylmethyl)-N-methylaniline hydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methylaniline | Aniline derivative with a methyl group | Commonly used as a precursor in dye manufacturing |

| 4-Methoxy-N-methylaniline | Contains a methoxy group instead of a sulfonyl group | Exhibits different solubility and reactivity profiles |

| N,N-Dimethyl-4-methylaniline | Two methyl groups on nitrogen | Enhanced lipophilicity affecting biological activity |

| 4-Aminobenzenesulfonamide | Contains an amine and sulfonamide group | Potential applications in pharmaceuticals |

Uniqueness

The uniqueness of 4-(methanesulfonylmethyl)-N-methylaniline hydrochloride lies in its combination of functional groups that enhance both reactivity and solubility. The presence of the methanesulfonylmethyl moiety allows for diverse chemical transformations while maintaining favorable properties for biological interactions. This makes it a promising candidate for further research and application development in medicinal chemistry.